4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine
Overview
Description
4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine is an organic compound that features a morpholine ring substituted with a nitro group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine typically involves a multi-step process. One common method includes the following steps:
Piperidine Substitution: The nitro-substituted phenyl ring undergoes a substitution reaction with piperidine, often facilitated by a base such as potassium carbonate.
Morpholine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or piperidine moieties can be replaced with other functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Potassium carbonate, various nucleophiles.
Coupling: Palladium catalysts, boron reagents.
Major Products
Reduction: 4-(4-Amino-3-piperidin-1-ylphenyl)morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl derivatives.
Scientific Research Applications
4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the piperidine and morpholine rings can enhance binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)morpholine: Lacks the piperidine moiety, making it less versatile in biological applications.
4-(4-Amino-3-piperidin-1-ylphenyl)morpholine: The reduced form of the nitro compound, which may have different biological activities.
4-(4-Nitro-3-piperidin-1-ylphenyl)pyridine: Similar structure but with a pyridine ring instead of morpholine, affecting its chemical reactivity and biological properties.
Uniqueness
4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine is unique due to the combination of the nitro group, piperidine, and morpholine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C15H21N3O3 |
---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
4-(4-nitro-3-piperidin-1-ylphenyl)morpholine |
InChI |
InChI=1S/C15H21N3O3/c19-18(20)14-5-4-13(16-8-10-21-11-9-16)12-15(14)17-6-2-1-3-7-17/h4-5,12H,1-3,6-11H2 |
InChI Key |
AWVBHRNVMDELCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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